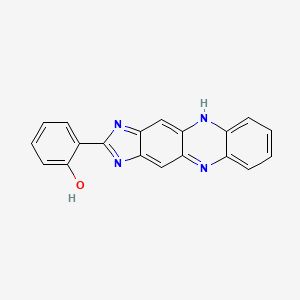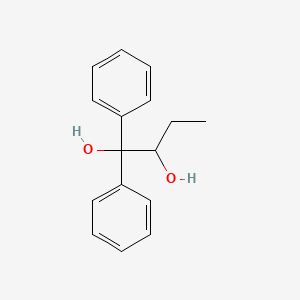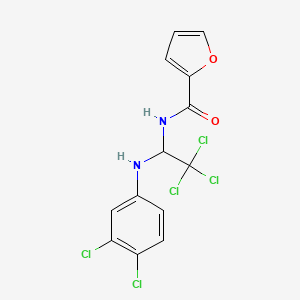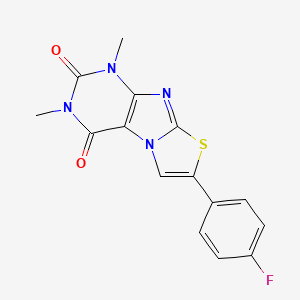![molecular formula C21H27N3O B15078686 N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B15078686.png)
N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with ethoxyphenyl and methylbenzyl groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine typically involves the condensation of 4-ethoxybenzaldehyde with 4-(4-methylbenzyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H27N3O |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
(E)-1-(4-ethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C21H27N3O/c1-3-25-21-10-8-19(9-11-21)16-22-24-14-12-23(13-15-24)17-20-6-4-18(2)5-7-20/h4-11,16H,3,12-15,17H2,1-2H3/b22-16+ |
Clé InChI |
LZIYGQHDKZZEKI-CJLVFECKSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078621.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B15078636.png)
![2-(4,5-dimethoxy-2-nitrophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15078639.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078640.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078652.png)
![(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15078656.png)
![DI(Tert-butyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078658.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B15078677.png)
![N-(3-Methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B15078681.png)

